![molecular formula C21H20F2N2O3 B2917194 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide CAS No. 921564-19-4](/img/structure/B2917194.png)
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C21H20F2N2O3 and its molecular weight is 386.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structural features contribute to its potential biological activities, making it a subject of various research studies.
Structural Overview
The compound belongs to the class of oxazepine derivatives, characterized by a fused benzene and oxazepine ring structure. The molecular formula is C18H20F2N2O2 with a molecular weight of approximately 365.42 g/mol. The presence of difluoro and allyl substituents further enhances its chemical properties and biological relevance.
Property | Value |
---|---|
Molecular Formula | C18H20F2N2O2 |
Molecular Weight | 365.42 g/mol |
IUPAC Name | This compound |
Preliminary studies suggest that this compound may exhibit enzyme inhibition properties or act as a receptor modulator in biological systems. The exact mechanisms are still under investigation; however, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in various cellular processes.
Antitumor Activity
Research indicates that compounds similar to this compound have shown promising antitumor activity. For instance:
- Inhibition of Cancer Cell Lines : Studies have demonstrated the ability of oxazepine derivatives to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Targeting Specific Pathways : Certain derivatives have been noted for their ability to inhibit key signaling pathways involved in tumor progression (e.g., PI3K/Akt/mTOR pathway).
Anti-inflammatory Properties
The compound may also possess anti-inflammatory properties. Research on related compounds has indicated that they can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
Case Studies
- Study on Antitumor Efficacy : A study published in a peer-reviewed journal evaluated the antitumor effects of similar oxazepine compounds on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
- Inflammation Model : In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of a related compound resulted in reduced levels of TNF-alpha and IL-6 in serum samples compared to controls.
Research Findings
Recent investigations into the biological activity of this compound have yielded several notable findings:
- Enzyme Inhibition : Preliminary data suggest potential inhibition of enzymes involved in cancer metabolism.
- Receptor Interaction : Molecular docking studies indicate favorable binding affinities to several receptors implicated in cancer and inflammation.
特性
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N2O3/c1-4-10-25-16-9-8-13(11-17(16)28-12-21(2,3)20(25)27)24-19(26)18-14(22)6-5-7-15(18)23/h4-9,11H,1,10,12H2,2-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUSFSPJQLOYPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F)N(C1=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。